molecular formula C9H7FO B8759496 6-fluoro-2H-chromene

6-fluoro-2H-chromene

Cat. No.: B8759496
M. Wt: 150.15 g/mol
InChI Key: JZVYKRTWKMZJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2H-chromene is a fluorinated derivative of the 2H-chromene (benzopyran) heterocyclic system, which serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is of significant interest for researchers developing novel therapeutic agents, particularly in the field of purinergic signaling. Scientific studies have identified this compound derivatives as potent and selective competitive antagonists of the P2Y6 receptor (P2Y6R), with one key analogue (MRS4830) demonstrating an IC50 of 1.15 ± 0.33 μM against the human P2Y6R. The 6-fluoro substitution has been shown to enhance antagonist potency compared to other halogen positions on the chromene ring, making it a critical structure-activity relationship (SAR) point for optimizing receptor affinity . The chromene core structure is known for its high lipophilicity, which can facilitate cell membrane penetration and increase the druggability of potential drug candidates . Beyond P2Y6R antagonism, which is being explored for potential applications in treating cancer, pain, neurodegeneration, and inflammatory diseases like colitis, chromene derivatives are broadly investigated for a wide spectrum of pharmacological activities. These include anticancer, antiviral, antimicrobial, and antioxidant effects, as well as potential use in treating neurodegenerative diseases such as Alzheimer's . Researchers utilize this compound as a versatile advanced chemical intermediate for further synthetic elaboration, including through Sonogashira coupling reactions, to create more complex and potent analogues . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-2H-chromene

InChI

InChI=1S/C9H7FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2

InChI Key

JZVYKRTWKMZJMX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=CC(=C2)F

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

6-Fluoro-2H-chromene derivatives have been investigated primarily for their role as antagonists of the P2Y6 receptor, which is implicated in various inflammatory and degenerative diseases. The P2Y6 receptor is a G protein-coupled receptor that can influence immune responses and is a target for drug development aimed at treating conditions such as:

  • Cancer : Compounds like this compound derivatives have shown potential in inhibiting cancer cell proliferation through their action on the P2Y6 receptor, providing a pathway for developing new anti-cancer therapies .
  • Inflammation : These compounds exhibit anti-inflammatory properties by antagonizing UDP-induced calcium mobilization in cells expressing the P2Y6 receptor. This activity suggests their potential use in treating inflammatory diseases such as colitis and acute lung injury .
  • Neurodegeneration : The modulation of the P2Y6 receptor may also provide therapeutic avenues for neurodegenerative disorders, where inflammation plays a critical role .

Structure-Activity Relationship (SAR)

The efficacy of this compound as a pharmacological agent is closely linked to its structural modifications. Studies have shown that halogen substitutions at various positions significantly affect the compound's activity:

Substituent Position Substituent IC50 (μM) Comments
6Fluorine1.15High potency as P2Y6R antagonist
5Chlorine1.79Moderate potency; reduced affinity compared to 6-fluoro
8Iodine17.8Lower affinity; indicates position-specific effects

These findings highlight the importance of specific substitutions in enhancing the biological activity of this compound derivatives.

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, including:

  • Sonogashira Coupling : This method allows for the introduction of alkyne chains at specific positions, enhancing the pharmacological profile of the compound .
  • Functionalization : Derivatives with amino-functional groups have shown significantly improved affinities for the P2Y6 receptor, indicating that further exploration of functionalized congeners could yield potent therapeutic agents .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • A study demonstrated that a specific derivative, MRS4940, exhibited an IC50 value of 162 nM against the P2Y6 receptor, showcasing its potential as a drug candidate for inflammatory conditions .
  • Another investigation highlighted the compound's ability to attenuate symptoms in mouse models of colitis, suggesting its practical application in treating gastrointestinal disorders .

Comparison with Similar Compounds

Structural and Functional Distinctiveness

  • 2H vs. 4H Isomerism : The 2H-chromene series (e.g., this compound) exhibits greater ring flexibility compared to the 4H isomers, affecting binding to biological targets .
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability relative to chloro derivatives, which are more reactive but less selective .

Preparation Methods

Hydrogenation and Esterification of Chromene Carboxylic Acids

The foundational synthesis of 6-fluoro-2H-chromene derivatives begins with 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (Formula-5) . In prior art (e.g., US 4,654,432), this compound undergoes catalytic hydrogenation using 10% Pd/C at ambient pressure and temperature to yield 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (Formula-4) . Subsequent esterification with ethanol in the presence of hydrochloric acid produces the ethyl ester (Formula-3) , which serves as a precursor for further reduction (Scheme 1).

Formula-5H2,Pd/CFormula-4EtOH, HClFormula-3\text{Formula-5} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Formula-4} \xrightarrow{\text{EtOH, HCl}} \text{Formula-3}

Key Challenges :

  • Over-reduction during hydrogenation, leading to undesired byproducts.

  • Low esterification efficiency due to competing side reactions.

Reduction and Oxidation Steps

The ethyl ester (Formula-3) is reduced using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene/benzene mixtures to form (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol (Formula-2) . Subsequent oxidation with oxalyl chloride (COCl)₂ in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at -60°C yields 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula-1) .

Formula-3VitrideFormula-2(COCl)2,DMSOFormula-1\text{Formula-3} \xrightarrow{\text{Vitride}} \text{Formula-2} \xrightarrow{\text{(COCl)}_2, \text{DMSO}} \text{Formula-1}

Limitations of Traditional Methods :

  • Impurity formation : Vitride-mediated reduction often produces Formula-2 as a major impurity (up to 11.08% in unoptimized conditions).

  • Cryogenic requirements : Oxidation at -60°C complicates scalability.

Process Optimization Strategies

Catalyst and Solvent Selection

Recent advancements (e.g., WO2014111903A2) demonstrate that modifying the solvent system significantly enhances selectivity. Replacing benzene with methylene chloride (DCM) and adding methanol during Vitride reduction suppresses alcohol byproduct formation (Table 1).

Table 1: Impact of Methanol on Reduction Efficiency

Methanol (vol%)Solvent SystemPurity of Formula-1 (%)Yield (%)
0Toluene85.9499.01
5DCM/Toluene97.1298.50
10DCM/Methanol99.3599.80

Mechanistic Insight :
Methanol coordinates with Vitride, stabilizing the aldehyde intermediate and minimizing over-reduction to alcohol.

Temperature and Stoichiometry Control

  • Reduction Step : Maintaining temperatures between -73°C to -78°C during Vitride addition prevents exothermic side reactions.

  • Oxidation Step : Gradual warming from -60°C to room temperature ensures complete conversion without aldehyde degradation.

Optimized Protocol :

  • Dissolve Formula-3 in DCM under nitrogen.

  • Add Vitride pre-cooled to 0–5°C with methanol (2–5 vol%).

  • Quench with 15% HCl and isolate the aldehyde via aqueous workup.

Comparative Analysis of Methodologies

Traditional vs. Optimized Routes

ParameterPrior Art (US 4,654,432)Optimized Process (WO2014111903A2)
Reduction Agent Vitride in benzeneVitride in DCM/methanol
Byproduct (Formula-2) 11.08%<1.5%
Yield 85–90%99.8%
Scalability Low (cryogenic steps)High (ambient workup)

Advantages of Optimization :

  • Elimination of benzene, a known carcinogen.

  • Reduced reliance on cryogenic equipment.

Industrial-Scale Production Considerations

Cost-Effectiveness

  • Catalyst Reusability : Pd/C from hydrogenation steps can be recycled 3–4 times without significant activity loss.

  • Solvent Recovery : DCM and methanol are distilled and reused, cutting raw material costs by 40%.

Emerging Methodologies

Enzymatic Reduction

Preliminary studies explore alcohol dehydrogenases for asymmetric reduction of keto intermediates, though yields remain suboptimal (≤70%) compared to Vitride.

Flow Chemistry Approaches

Continuous-flow systems enable precise temperature control during oxidation, reducing batch variability by 15% .

Q & A

Q. What methodologies elucidate the role of fluorine in modulating chromene’s electronic properties for catalytic applications?

  • Methodological Answer:
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
  • XPS Analysis : Quantify fluorine’s influence on core electron binding energies.
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate fluorine substitution with turnover frequency.

Data Contradiction and Validation Framework

Parameter Common Contradictions Resolution Strategies
SolubilityVariability in aqueous/organic mediaStandardize shake-flask method with HPLC validation
Biological ActivityDiscrepant IC50 valuesReplicate assays across labs; use reference drugs
Crystallographic DataTwinning vs. pure phasesRe-crystallize from alternative solvents (e.g., DCM)

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